Sodium cyclopentadienide

Thermochemistry Calorimetry Stability

Sodium cyclopentadienide (NaCp, CAS 4984-82-1) offers the optimal balance of reactivity, cost, and safety for metallocene and catalyst synthesis. It avoids the side reactions of LiCp while providing reliable Cp⁻ transfer. Supplied as a 2.0M THF solution for consistent dissolution kinetics and ease of handling.

Molecular Formula C5H5Na
Molecular Weight 88.08 g/mol
CAS No. 4984-82-1
Cat. No. B1585083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium cyclopentadienide
CAS4984-82-1
Molecular FormulaC5H5Na
Molecular Weight88.08 g/mol
Structural Identifiers
SMILES[CH-]1C=CC=C1.[Na+]
InChIInChI=1S/C5H5.Na/c1-2-4-5-3-1;/h1-5H;/q-1;+1
InChIKeyOHUVHDUNQKJDKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 0.1 mol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Cyclopentadienide (NaCp, CAS 4984-82-1) for Organometallic Synthesis and Metallocene Precursors: A Baseline Technical Overview


Sodium cyclopentadienide (NaCp, CAS 4984-82-1) is an organosodium compound with the formula C₅H₅Na, existing as a colorless solid that forms a polymeric 'multidecker' structure in the solid state [1]. It is a foundational reagent in organometallic chemistry, serving as a primary source of the aromatic cyclopentadienyl (Cp⁻) anion for the synthesis of metallocenes and other Cp-ligated transition metal complexes [1]. Commercially, it is most commonly supplied as a 2.0 M or 2.4 M solution in tetrahydrofuran (THF) to ensure high reactivity and solubility for synthetic applications .

Why Sodium Cyclopentadienide (NaCp) Cannot Be Generically Substituted by Other Alkali Metal Cyclopentadienides


While lithium, sodium, and potassium cyclopentadienides all serve as Cp⁻ transfer reagents, their physicochemical properties and reactivity profiles diverge significantly due to differences in cation size, solvation energy, and solid-state structure. Direct, unvalidated substitution of one alkali metal Cp salt for another—especially in optimized industrial or asymmetric catalytic processes—can lead to product yield collapse, altered regioselectivity, or the generation of unwanted byproducts [1][2]. For instance, LiCp forms stronger contact ion pairs and exhibits lower thermal stability in certain solvents, whereas KCp possesses a fundamentally different polymeric structure that influences its dissolution kinetics and reactivity with electrophiles [1]. Consequently, NaCp occupies a distinct performance niche, balancing reactivity, cost, and handling, which is not reliably replicated by its congeners without rigorous process re-optimization.

Sodium Cyclopentadienide (NaCp) Selection Guide: Comparative Quantitative Evidence


Thermodynamic Stability Compared to LiCp and KCp: Calorimetric Enthalpy of Formation Data

NaCp exhibits an intermediate standard enthalpy of formation (ΔfH°) relative to its lithium and potassium analogs, as determined by reaction-solution calorimetry [1]. This thermodynamic positioning suggests NaCp can serve as a more stable or less exothermic Cp-transfer reagent than LiCp in certain contexts, while avoiding the extreme stability of KCp which may require harsher conditions for activation.

Thermochemistry Calorimetry Stability Alkali Metal Cyclopentadienides

Solid-State Structural Divergence: NaCp's 'String of Pearls' vs. KCp's Zigzag Chain Architecture

High-resolution powder diffraction reveals that NaCp and LiCp are isomorphous, forming a linear 'string of pearls' multidecker structure, while KCp adopts a distinct zigzag chain arrangement that interacts with neighboring chains [1]. This structural divergence directly translates to differences in dissolution behavior and reactivity in donor solvents like THF.

Solid-State Chemistry Crystallography Polymeric Structure Alkali Metal Cyclopentadienides

Product Distribution Control in Chromium Sandwich Complex Synthesis: NaCp vs. LiCp*

In the synthesis of chromium cyclooctatetraene (Cot) sandwich complexes, the choice of Cp-transfer reagent drastically alters product distribution. The mononuclear species CpCrCot is a low-yield byproduct when using NaCp, whereas the permethylated analog LiCp* directs the reaction to form Cp*CrCot as the main product [1]. This demonstrates that NaCp and LiCp* are not interchangeable; the reagent choice dictates the reaction pathway and product selectivity.

Organometallic Synthesis Chromium Complexes Reagent Selectivity Cyclopentadienyl Transfer

Polymerization Initiator Performance: NaCp as a Polyfunctional Catalyst for Acrylonitrile

NaCp initiates the anionic polymerization of acrylonitrile in THF, exhibiting a unique polyfunctional catalyst behavior [1]. The molecular weight of the resulting polyacrylonitrile increases with monomer concentration, a characteristic attributed to the formation of branched polymer structures [1]. This behavior, while documented for NaCp, is not a universal trait of all alkali metal cyclopentadienides and represents a specific polymerization profile.

Polymer Chemistry Anionic Polymerization Catalysis Polyacrylonitrile

Enantioselective Metallocene Synthesis: NaCp as a Nucleophile in Asymmetric Allylic Alkylation

NaCp can act as a competent nucleophile in palladium-catalyzed asymmetric allylic alkylation, enabling the synthesis of a chiral cyclopentadiene with 98% enantiomeric excess (ee) [1]. This chiral intermediate is subsequently converted into homochiral metallocenes of iron, zirconium, and titanium with enantiomeric excesses exceeding 99% [1]. This application highlights NaCp's utility in accessing enantiomerically pure metallocene catalysts and ligands.

Asymmetric Catalysis Metallocene Synthesis Palladium Catalysis Chiral Ligands

Sodium Cyclopentadienide (NaCp): Optimal Application Scenarios Based on Quantitative Evidence


Large-Scale Metallocene Synthesis for Olefin Polymerization Catalysis

NaCp is the reagent of choice for the industrial-scale production of unsubstituted metallocene dichlorides (e.g., zirconocene dichloride, titanocene dichloride), which serve as precursors to single-site olefin polymerization catalysts [1]. Its intermediate thermodynamic stability (ΔfH° = -397 kJ/mol) [2] balances reactivity and safety at scale, while its reliable 'string of pearls' solid-state structure ensures predictable dissolution kinetics in THF [3]. The well-established patent literature, including processes from Honshu Chemical Industry Co. Ltd., explicitly utilizes sodium cyclopentadienylide for the efficient production of dihalobis(η-substituted-cyclopentadienyl)zirconium complexes [1].

Synthesis of Branched Polyacrylonitrile for Advanced Carbon Fiber Precursors

For research and development in advanced polymer architectures, NaCp is uniquely positioned as an anionic initiator for acrylonitrile that yields branched polymers [4]. Unlike common linear anionic initiators, NaCp produces polyacrylonitrile with a molecular weight that increases with monomer concentration, a signature of its polyfunctional catalyst behavior [4]. This specific application leverages a differentiated polymerization profile that cannot be assumed for other alkali metal cyclopentadienides.

Asymmetric Synthesis of Chiral Metallocene Ligands and Catalysts

When the synthetic objective is an enantiomerically enriched metallocene (e.g., a chiral ferrocenylphosphine ligand), NaCp is a validated nucleophile in palladium-catalyzed asymmetric allylic alkylation, delivering a chiral cyclopentadiene with 98% ee [5]. This intermediate provides a direct route to homochiral metallocenes of Fe, Zr, and Ti with >99% ee [5]. Procurement of NaCp for this application is justified by its demonstrated performance in this specific catalytic system, for which alternative Cp sources have not been equivalently validated.

Preparative-Scale Synthesis Where Controlled Reactivity is Preferred Over LiCp's Higher Nucleophilicity

In synthetic procedures where the extreme nucleophilicity or strong contact ion pairing of LiCp leads to side reactions (e.g., solvent attack or metal halide reduction), NaCp offers a more controlled alternative. Its less exothermic formation (368 kJ/mol less negative than LiCp) [2] and comparable solid-state structure to LiCp [3] suggest a moderated, yet still effective, Cp-transfer reactivity. This makes NaCp the preferred reagent for multi-step syntheses or when isolating sensitive intermediates from reactions with transition metal halides, as noted in patent literature for producing dihalobis(η-substituted-cyclopentadienyl)zirconiums [1].

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